REACTION_SMILES
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[C:15]([O:16][C:17]([CH3:18])([CH3:19])[CH3:20])([O:21][C:23]([CH3:24])([CH3:25])[CH3:26])=[O:22].[CH2:1]([CH2:2][CH3:3])[NH:4][CH2:5][CH2:6][OH:7].[CH2:27]1[O:28][CH2:29][CH2:30][CH2:31]1.[CH3:32][CH2:33][O:34][C:35]([CH3:36])=[O:37].[CH3:8][CH2:9][N:10]([CH2:11][CH3:12])[CH2:13][CH3:14]>>[CH2:1]([CH2:2][CH3:3])[N:4]([CH2:5][CH2:6][OH:7])[C:15]([O:16][C:17]([CH3:18])([CH3:19])[CH3:20])=[O:21]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OC(=O)OC(C)(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCNCCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Type
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product
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Smiles
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CCCN(CCO)C(=O)OC(C)(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |